molecular formula C18H17Cl2NO2 B4063366 {3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE

{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE

Cat. No.: B4063366
M. Wt: 350.2 g/mol
InChI Key: XBVAARHOCNXTDS-UHFFFAOYSA-N
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Description

{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl group substituted with a pyrrolidinyl methanone moiety and a dichlorophenoxy methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting with the preparation of the dichlorophenoxy methyl intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or toluene. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic ring, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

{3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE
  • {3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}(1-PIPERIDINYL)METHANONE
  • {3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}(1-MORPHOLINYL)METHANONE

Uniqueness

What sets {3-[(2,5-DICHLOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE apart from similar compounds is its specific substitution pattern and the presence of the pyrrolidinyl group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-[(2,5-dichlorophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-15-6-7-16(20)17(11-15)23-12-13-4-3-5-14(10-13)18(22)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVAARHOCNXTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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